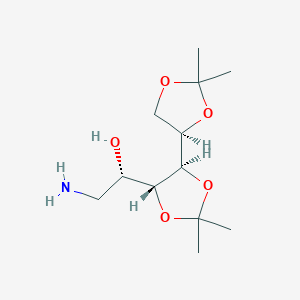

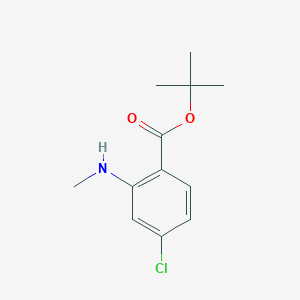

1-amino-1-deoxy-3:4,5:6-bis-O-(1-methylethylidene)-D-glucitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-deoxy-3:4,5:6-bis-O-(1-methylethylidene)-D-glucitol, also known as isomaltulose, is a naturally occurring disaccharide found in honey and sugar cane extract. It has gained attention in recent years due to its potential as a low glycemic index sweetener and its various physiological benefits.

Scientific Research Applications

Chemical Synthesis

1-Amino-1-deoxy-D-glucitol, a compound related to the one , has been utilized in various chemical syntheses. For instance, it was transformed into per-O-acetyl amine hydrochlorides for temporary amine protection and eventually into peracetyl isothiocyanates (Mellet et al., 1995). Additionally, it served as a precursor in the synthesis of 6-azido and 6-amino analogues of 1-deoxynojirimycin and its derivatives (Kilonda et al., 2000).

Electrosynthesis

The compound has also been used in electrosynthesis. 1-Amino-1-deoxy-4-O-β-D-glucopyranosyl-D-glucitol, a related compound, was synthesized via electro-reduction of the respective oximes of cellobiose and lactose (Fedoron̆ko et al., 1998). This method showcases the potential for electrochemical approaches in synthesizing complex organic compounds.

Drug Synthesis

In the field of drug synthesis, the related compound has been used to create ester and ketone analogues of 1-deoxynojirimycin and castanospermine, demonstrating its role in the development of therapeutic agents (Compernolle et al., 1997).

Material Science

In material science, N-polyfluoroalkyl derivatives of related compounds, including 1-amino-1-deoxy-D-glucitol, were synthesized for testing on perfluorodecalin/Pluronic F-68 microemulsions, demonstrating the compound's relevance in advanced material applications (Kaplánek et al., 2010).

Mesophase Formation

Amphiphilic N-benzoyl-1-amino-1-deoxy-D-glucitol derivatives have been synthesized for studying thermotropic liquid crystalline phases, indicating its use in the field of liquid crystal technology (Borisch et al., 1997).

properties

IUPAC Name |

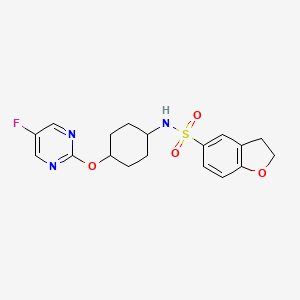

(1S)-2-amino-1-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2)15-6-8(16-11)10-9(7(14)5-13)17-12(3,4)18-10/h7-10,14H,5-6,13H2,1-4H3/t7-,8+,9+,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFRCCZZWJQLMW-SGIHWFKDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C(CN)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](CN)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid](/img/structure/B2436229.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)

![5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2436243.png)

![2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide](/img/structure/B2436246.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436250.png)